molecular formula C12H9F3N2OS B1404702 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one CAS No. 1582770-06-6

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one

Cat. No. B1404702
M. Wt: 286.27 g/mol
InChI Key: KOCRCILBFBMWHS-UHFFFAOYSA-N
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Description

“1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is a compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic compound that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of compounds similar to “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” involves various chemical reactions . For instance, the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar, is used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is characterized by the presence of a thiazole ring . In both isomers, the [(trifluoromethyl)phenyl]amino residue assumes a synperiplanar conformation with respect to the thiazolone system .

Scientific Research Applications

Antibacterial Activity

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one and its derivatives have been researched for their antibacterial properties. For example, compounds with similar structures have demonstrated antibacterial activity comparable to commercial antibiotics against various bacteria, including Gram-positive and Gram-negative strains (Kumar et al., 2005).

Antiviral Activity

Research has also been conducted on the antiviral properties of related compounds. Studies include the synthesis of derivatives and evaluation of their activity against viruses like HSV1 and HAV-MBB, showing potential in the field of antiviral medication (Attaby et al., 2006).

Application in Corrosion Inhibition

Derivatives of this compound have been studied for their role in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been performed to predict their effectiveness in preventing corrosion of metals, such as iron (Kaya et al., 2016).

QSAR Analysis for Antioxidant Properties

Quantitative structure-activity relationship (QSAR) analysis of derivatives has been used to predict their antioxidant properties. This theoretical approach aids in the design of new potential antioxidants, indicating a promising area for pharmaceutical development (Drapak et al., 2019).

Synthesis and Characterization

Numerous studies focus on the synthesis and characterization of various derivatives, exploring their potential in diverse applications such as antimicrobial, antifungal, and anticancer activities. These studies contribute significantly to the understanding and potential utility of the compound in various fields of chemistry and medicine (Bhat et al., 2016).

properties

IUPAC Name

1-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRCILBFBMWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175132
Record name Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one

CAS RN

1582770-06-6
Record name Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1582770-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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